molecular formula C20H13N3O B2613532 4-naphtho[2,1-b]furan-2-yl-2-(1H-pyrrol-1-yl)pyrimidine CAS No. 866131-74-0

4-naphtho[2,1-b]furan-2-yl-2-(1H-pyrrol-1-yl)pyrimidine

Cat. No. B2613532
CAS RN: 866131-74-0
M. Wt: 311.344
InChI Key: UQSNXMDYNUCBBA-UHFFFAOYSA-N
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Description

“4-naphtho[2,1-b]furan-2-yl-2-(1H-pyrrol-1-yl)pyrimidine” is a chemical compound that contains a pyrimidine ring attached to a naphthofuran and a pyrrole ring . The naphthofuran skeleton is present in many natural products with biological importance and its synthetic derivatives display diverse biological activities .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of ethyl naphtho[2,1-b]furan-2-carboxylate with hydrazine hydrate in the presence of an acid catalyst in ethanol, producing naphtho[2,1-b]furan-2-carbohydrazide . This is then reacted with chalcones in the presence of acetic acid as a catalyst and dioxane as a solvent at reflux temperature .


Molecular Structure Analysis

The molecular structure of “4-naphtho[2,1-b]furan-2-yl-2-(1H-pyrrol-1-yl)pyrimidine” consists of a pyrimidine ring attached to a naphthofuran and a pyrrole ring .


Chemical Reactions Analysis

The reaction of naphtho[2,1-b]furan-2-carbohydrazide with chalcones in the presence of acetic acid as a catalyst in dioxane produces 1-(naphtho[2,1-b]furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H-pyrazoles .

Scientific Research Applications

Antibacterial Activity

Furan derivatives, including “4-naphtho[2,1-b]furan-2-yl-2-(1H-pyrrol-1-yl)pyrimidine”, have been found to possess significant antibacterial activity . These compounds can be effective against both gram-positive and gram-negative bacteria , making them potential candidates for the development of new antimicrobial drugs.

Anticancer Activity

Some substituted benzofurans, including “4-benzoebenzofuran-2-yl-2-pyrrol-1-ylpyrimidine”, have shown promising anticancer activities . For instance, compound 36, a benzofuran derivative, has demonstrated significant cell growth inhibitory effects on various types of cancer cells .

Anti-inflammatory Activity

Benzofuran derivatives have also been found to exhibit anti-inflammatory properties . This suggests potential applications in the treatment of conditions characterized by inflammation.

Antioxidative Activity

Benzofuran compounds, including “4-benzoebenzofuran-2-yl-2-pyrrol-1-ylpyrimidine”, have been found to possess antioxidative properties . This could make them useful in the treatment of diseases associated with oxidative stress.

Antiviral Activity

Both furan and benzofuran derivatives have been found to exhibit antiviral activities . This suggests potential applications in the development of antiviral drugs.

Antifungal Activity

Furan derivatives have been found to possess antifungal properties . This suggests potential applications in the treatment of fungal infections.

Antiprotozoal Activity

Furan derivatives have also been found to exhibit antiprotozoal properties . This suggests potential applications in the treatment of diseases caused by protozoan parasites.

Antidepressant and Anti-anxiety Activity

Benzofuran compounds have been found to possess antidepressant and anti-anxiety properties . This suggests potential applications in the treatment of mental health disorders.

properties

IUPAC Name

4-benzo[e][1]benzofuran-2-yl-2-pyrrol-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O/c1-2-6-15-14(5-1)7-8-18-16(15)13-19(24-18)17-9-10-21-20(22-17)23-11-3-4-12-23/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQSNXMDYNUCBBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C4=NC(=NC=C4)N5C=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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